Home > Products > Screening Compounds P6634 > 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol
2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol - 920796-72-1

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol

Catalog Number: EVT-1677252
CAS Number: 920796-72-1
Molecular Formula: C15H16FNO
Molecular Weight: 245.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

Compound Description: This group encompasses a series of compounds investigated for their potential as atypical dopamine transporter (DAT) inhibitors. Specifically, they aimed to improve upon the properties of 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091, 3b), which demonstrated efficacy in reducing the reinforcing effects of cocaine and methamphetamine in rats [, ]. Modifications involved exploring various alicyclic amine substituents, including piperazine, homopiperazine, and piperidine rings, to enhance DAT affinity and metabolic stability [, ].

2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogues

Compound Description: These compounds are recognized as novel glutaminase 1 inhibitors with potential applications in glioblastoma chemotherapy []. The studies focused on developing 2D and 3D-QSAR models to understand the structural features contributing to their antineoplastic activity [].

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

Compound Description: This compound is a clinical candidate for the antagonism of X-linked and cellular inhibitor of apoptosis proteins (IAPs), offering a potential strategy for anticancer therapies []. It was developed through a fragment-based approach and optimized for improved metabolic stability and cardiac safety [].

1-Cyclohexyl-1-(4-fluorophenyl)-4-piperidino-1-butanol (p-Fluoro-hexahydro-difenidol)

Compound Description: This compound is an antimuscarinic agent, and its enantiomers were synthesized and evaluated for their affinity for different muscarinic receptor subtypes (M1-M4) []. The (R)-enantiomer displayed significantly higher affinity for these receptors compared to its (S)-counterpart [].

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)

Compound Description: LQFM032 is a new compound synthesized and evaluated for its anxiolytic-like effects. Preclinical studies demonstrated its ability to reduce anxiety-related behaviors in rodents, and this effect was mediated through the benzodiazepine and nicotinic pathways [].

[1,2-Diamino-1-(4-fluorophenyl)alkanol]dichloridoplatinum(II) Complexes

Compound Description: This series of platinum(II) complexes, developed as potential anticancer agents, incorporates a 1,2-diamino-1-(4-fluorophenyl)alkanol ligand []. The study aimed to enhance the pharmacological profile, including aqueous solubility, lipophilicity, and cytotoxicity against various cancer cell lines, compared to the parent compound [1,2-diamino-1,2-bis(4-fluorophenyl)ethane]dichloridoplatinum(II) [].

(R)-4-(4-Fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl]piperazinium chloride propan-1-ol solvate

Compound Description: This compound was designed as a hybrid molecule incorporating structural elements associated with antihypertensive, antioxidant, and beta-adrenolytic activities [].

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor. Studies focused on characterizing its pharmacodynamics, including the relationship between its plasma concentrations, inhibition of phosphorylated MEK1 (pMEK1), and tumor growth inhibition in xenograft models [, ].

2-({4-[4-(Acridin-9-ylamino)phenylthio]phenyl}(2-hydroxyethyl)amino)ethan-1-ol (CK0402)

Compound Description: CK0402 is a topoisomerase II inhibitor that demonstrates anticancer activity. It exhibits promising effects in breast cancer cell lines, particularly in those overexpressing HER2 [, ]. Studies also investigated the combination of CK0402 with Herceptin for enhanced cytotoxicity in HER2-overexpressing cells [].

1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-trifluoromethanesulfonate

Compound Description: This compound is synthesized from the corresponding 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol via reaction with triflic anhydride []. This compound serves as a valuable chiral intermediate for synthesizing aminophosphines, which have applications in asymmetric catalysis [].

1-(5-Bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethan-1-ol

Compound Description: This compound's structure was determined using X-ray crystallography, but no biological activity or specific application was mentioned [].

1-(Piperazin-2-yl)ethan-1-ol Derivatives

Compound Description: This class of compounds, including those with varying substituents at the piperazine ring's 4-position, are derived from (2S,3R)-threonine. The synthesis utilizes a crucial step involving LiAlH4 reduction of bicyclic piperazinediones to introduce a benzyl protecting group and generate the 1-hydroxyethyl side chain [].

1-(5-(4-Chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

Compound Description: The structure of this compound was elucidated using X-ray crystallography, but its biological activity and applications remain unexplored [].

2-(4-Fluorophenyl)-1-(4-pyridyl)cyclopentan-1-ol

Compound Description: This compound is a pyridine-substituted cyclopentene derivative investigated as a potential p38 mitogen-activated protein kinase (MAPK) inhibitor []. It exists as a racemic mixture, and its structure was confirmed by X-ray crystallography [].

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and its hydroxylated derivatives

Compound Description: GBR 12909 is a dopamine transporter (DAT) ligand. Research focused on developing hydroxylated derivatives of GBR 12909, aiming to create long-acting agents for treating cocaine abuse []. These derivatives demonstrated varying DAT and serotonin transporter (SERT) affinities based on the position and stereochemistry of the hydroxyl group [].

4-Amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol S-alkyl Derivatives

Compound Description: This series of compounds combines pyrazole and 1,2,4-triazole moieties, aiming to explore their combined biological potential. In silico studies suggest potential anti-inflammatory, antifungal, and antitumor properties for some of these derivatives [].

2-Imino-1,3-thiazolines with Highly Fluorinated Fragments

Compound Description: This series of compounds was synthesized and evaluated for their α-glucosidase inhibitory activity, a target for managing type 2 diabetes. The presence of highly fluorinated fragments in their structure contributes to their potent inhibitory effects [].

2-((2-Arylquinolin-4-yl)oxy)ethan-1-ol Derivatives

Compound Description: These derivatives are synthesized through an efficient, ammonium iodide-catalyzed, radical-mediated tandem cyclization involving aromatic aldehydes, arylamines, and 1,4-dioxane. The study highlights the development of a novel approach for constructing these compounds [].

8-Chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol and its derivatives

Compound Description: This compound and its derivatives were synthesized and evaluated for their potential sedative and anti-Parkinsonian activities [].

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-Methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: These compounds are potent aromatase inhibitors, designed by combining structural features of second- and third-generation nonsteroid anti-aromatase compounds. Molecular docking studies reveal their strong inhibitory potency is attributed to molecular flexibility, hydrophobic interactions, heme-Fe coordination, and hydrogen bonding [].

(±)-4-(4-Chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol

Compound Description: This compound is a difluorinated analog of reduced haloperidol, designed to act as a sigma-1 receptor (S1R) ligand with reduced affinity for the dopamine D2 receptor (D2R) compared to haloperidol [].

2-[(2R)-2-(Morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one

Compound Description: This compound is an enantiomerically enriched ethereal analog of (R)-iso-moramide, designed as a potential analgesic with improved affinity and selectivity for opioid receptors []. The synthesis involves a chemoenzymatic approach, including lipase-catalyzed kinetic resolution for obtaining the desired enantiomer [].

1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol (5Y)

Compound Description: 5Y is a multipotent chaperone molecule with a unique profile, exhibiting anti-prion, anti-cancer, and anti-influenza virus activities []. Its discovery stemmed from optimizing carbazole derivatives for their individual activities against these targets [].

2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-butylamino)ethan-1-ol hydrogen chloride (1a)

Compound Description: 1a is a lead compound used to create a series of compounds with a 2-amino-2-phenylethanol scaffold. It serves as a template for developing potential oral antiasthmatic agents by targeting the β2-adrenoceptor []. Compound 1a displays promising β2-adrenoceptor selectivity, oral bioavailability, and a favorable toxicity profile.

References:1. 2. 3. 5. 6. 7. 9. 10. 11. 12. 13. 14. 15. 16. 18. 19. 20. 21. 22. 23. 24. 25. 26. 27. 28. 29. 30.

Overview

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol is an organic compound characterized by a benzylamino group linked to a 4-fluorophenyl ethan-1-ol backbone. Its chemical structure features a primary alcohol and an amine, making it an interesting target for synthesis in organic chemistry. This compound is often studied for its potential applications in medicinal chemistry and as an intermediate in the synthesis of more complex organic molecules.

Source and Classification

The compound has the chemical formula C15_{15}H16_{16}F1_{1}N1_{1}O1_{1} and is classified under organic compounds, particularly as an amino alcohol. It is identified by the CAS number 920796-72-1. The synthesis typically involves the reaction of benzylamine with 4-fluorophenylacetaldehyde, which can be facilitated by reducing agents such as sodium borohydride .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol generally follows these steps:

  1. Reaction Setup: Benzylamine is reacted with 4-fluorophenylacetaldehyde under controlled conditions.
  2. Reduction: The formation of an imine intermediate occurs, which is then reduced to the desired amine-alcohol product using sodium borohydride or similar reducing agents.
  3. Industrial Production: In industrial settings, continuous flow reactors are preferred for scaling up production, as they provide better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis

Reactions and Technical Details

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol can participate in various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Further reduction can yield different amine derivatives using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The fluorine atom can be substituted with other functional groups via nucleophilic aromatic substitution reactions .

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic or neutral medium
ReductionSodium borohydrideAlcoholic solvent
SubstitutionNucleophiles (amines, thiols)Varied conditions depending on nucleophile
Mechanism of Action

The mechanism of action for 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol involves its interaction with biological macromolecules. The benzylamino group can form hydrogen bonds with targets such as proteins or enzymes, potentially influencing their function. The presence of the fluorine atom enhances the compound's reactivity and may affect its binding affinity to various biological targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid.
  • Melting Point: Not specified in the sources but would be determined experimentally.

Chemical Properties

Relevant data includes spectroscopic data obtained from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which would confirm the structure and purity of synthesized compounds .

Applications

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol has several notable applications:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Studied for potential interactions with biological macromolecules, which could lead to insights into drug design.
  • Medicine: Investigated for therapeutic properties, particularly in developing pharmaceuticals targeting specific biological pathways.
  • Industry: Utilized in producing specialty chemicals and materials due to its unique chemical properties .

Properties

CAS Number

920796-72-1

Product Name

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol

IUPAC Name

2-(benzylamino)-1-(4-fluorophenyl)ethanol

Molecular Formula

C15H16FNO

Molecular Weight

245.29 g/mol

InChI

InChI=1S/C15H16FNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2

InChI Key

KKOSEYACVNUUPB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)O

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.